4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 246224-09-9
VCID: VC2330473
InChI: InChI=1S/C15H14O5S/c1-11-3-6-13(7-4-11)21(17,18)20-14-8-5-12(10-16)9-15(14)19-2/h3-10H,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC
Molecular Formula: C15H14O5S
Molecular Weight: 306.3 g/mol

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate

CAS No.: 246224-09-9

Cat. No.: VC2330473

Molecular Formula: C15H14O5S

Molecular Weight: 306.3 g/mol

* For research use only. Not for human or veterinary use.

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate - 246224-09-9

CAS No. 246224-09-9
Molecular Formula C15H14O5S
Molecular Weight 306.3 g/mol
IUPAC Name (4-formyl-2-methoxyphenyl) 4-methylbenzenesulfonate
Standard InChI InChI=1S/C15H14O5S/c1-11-3-6-13(7-4-11)21(17,18)20-14-8-5-12(10-16)9-15(14)19-2/h3-10H,1-2H3
Standard InChI Key HEVNIQOBWMMUIH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC

Chemical Identity and Basic Properties

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate (CAS No. 246224-09-9) is an organic compound consisting of a 4-formyl-2-methoxyphenyl moiety linked to a 4-methylbenzenesulfonate group via an ester bond. This compound belongs to the class of aromatic sulfonate esters and contains multiple functional groups that contribute to its chemical versatility .

Identification Parameters

The compound is characterized by the following identification parameters:

PropertyValue
CAS Number246224-09-9
Molecular FormulaC15H14O5S
Molecular Weight306.3 g/mol
IUPAC Name(4-formyl-2-methoxyphenyl) 4-methylbenzenesulfonate
InChIInChI=1S/C15H14O5S/c1-11-3-6-13(7-4-11)21(17,18)20-14-8-5-12(10-16)9-15(14)19-2/h3-10H,1-2H3
InChIKeyHEVNIQOBWMMUIH-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC

Table 1: Key identification parameters of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate

Physical and Chemical Properties

The physical and chemical properties of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate are determined by its molecular structure and functional groups. The compound contains several key structural features:

  • A formyl group (-CHO) at the para position of one aromatic ring

  • A methoxy group (-OCH3) at the ortho position of the same aromatic ring

  • A sulfonate ester linkage connecting the two aromatic systems

  • A methyl group (-CH3) at the para position of the benzene ring in the tosylate portion

These functional groups contribute to the compound's reactivity profile and solubility characteristics. The presence of the formyl group makes it susceptible to nucleophilic addition reactions, while the sulfonate ester bond can undergo hydrolysis under appropriate conditions.

Structural Characteristics

The molecular structure of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate consists of two aromatic rings connected by a sulfonate ester linkage. The compound's structure has been elucidated through various analytical techniques and crystallographic studies .

Crystal Structure Information

Synthesis and Preparation Methods

The synthesis of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate typically involves a two-step process starting from commercially available materials such as 4-formyl-2-methoxyphenol (vanillin) and 4-methylbenzenesulfonyl chloride (tosyl chloride).

Synthetic Routes

The most common synthetic approach involves the reaction between the phenolic hydroxyl group of vanillin and the sulfonyl chloride group of tosyl chloride. This reaction proceeds through a nucleophilic substitution mechanism, where the phenolic hydroxyl group acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride.

The reaction can be represented as:

4-Formyl-2-methoxyphenol + 4-Methylbenzenesulfonyl chloride → 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate + HCl

Reaction Conditions and Optimization

The reaction is typically carried out under mild conditions:

  • Solvent: Common solvents include dichloromethane, tetrahydrofuran, or acetone

  • Base: A base such as triethylamine, pyridine, or potassium carbonate is used to neutralize the HCl generated during the reaction

  • Temperature: The reaction usually proceeds at room temperature or under slight cooling (0-25°C)

  • Reaction time: 2-24 hours, depending on specific conditions

Purification is commonly achieved through recrystallization from suitable solvents or column chromatography.

Chemical Reactivity and Reactions

The chemical reactivity of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is primarily determined by its functional groups, with each group contributing to different aspects of its chemical behavior.

Reactivity of the Formyl Group

The aldehyde (formyl) group is highly reactive toward nucleophiles and can participate in various reactions:

  • Nucleophilic addition reactions with amines to form imines (Schiff bases)

  • Reduction to primary alcohols using suitable reducing agents

  • Oxidation to carboxylic acids

  • Aldol condensation reactions with enolizable carbonyl compounds

Sulfonate Ester Reactivity

The sulfonate ester moiety can undergo several transformations:

  • Hydrolysis under acidic or basic conditions

  • Nucleophilic substitution reactions, where the sulfonate group serves as a leaving group

  • Transesterification reactions with suitable nucleophiles

The electrophilic nature of this compound allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biochemical effects.

Applications in Research and Development

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate has found applications in various fields due to its unique structural features and reactivity profile.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis due to its multiple functional groups that can undergo selective transformations. The presence of the formyl group allows for further elaboration of the molecule through various carbon-carbon bond-forming reactions, making it valuable in the synthesis of more complex structures.

Applications in Medicinal Chemistry

In medicinal chemistry, 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate and its derivatives are studied for their potential biological activities. The compound's ability to form covalent bonds with nucleophilic sites on proteins makes it interesting for developing compounds that can modulate protein function through specific interactions.

Biological Activities and Research Findings

Research on 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate highlights several interesting biological properties that warrant further investigation.

Structure-Activity Relationships

The biological activities of this compound are largely influenced by its key structural features:

  • The formyl group can react with amino groups in proteins to form Schiff bases

  • The methoxy group affects the electron distribution in the aromatic ring, potentially influencing binding interactions

  • The sulfonate ester moiety can act as a bioisostere for phosphate or carboxylate groups in biological systems

Spectroscopic Characterization

Spectroscopic data provides valuable information about the structure and properties of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate.

Spectral Data

The compound has been characterized using various spectroscopic techniques, with data available in spectral databases such as SpectraBase . Key spectroscopic features include:

  • IR Spectroscopy: Characteristic absorption bands for the formyl group (C=O stretching), sulfonate group (S=O stretching), and aromatic rings

  • NMR Spectroscopy: Distinct signals for the formyl proton, methoxy protons, aromatic protons, and methyl protons

  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of 306.3 g/mol and fragmentation patterns characteristic of the sulfonate ester structure

Comparison with Analogous Compounds

Comparing 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate with structurally related compounds provides insights into structure-property relationships within this class of molecules.

Comparative Analysis

CompoundCAS NumberMolecular WeightKey Structural Difference
4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate246224-09-9306.3 g/molReference compound
4-Formyl-2-methoxyphenyl benzenesulfonate384861-82-9292.31 g/molLacks methyl group on benzene ring
2-Formylphenyl 4-methylbenzenesulfonate19820-56-5276.31 g/molDifferent position of formyl group, no methoxy group
(4-formyl-2-methoxyphenyl) 4-methylbenzoate429621-85-2270.28 g/molContains benzoate instead of sulfonate ester

Table 2: Comparison of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate with structurally related compounds

These structural variations lead to differences in reactivity, physical properties, and potential biological activities. For example, the absence of the methoxy group in 2-Formylphenyl 4-methylbenzenesulfonate alters the electron distribution in the aromatic ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions .

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